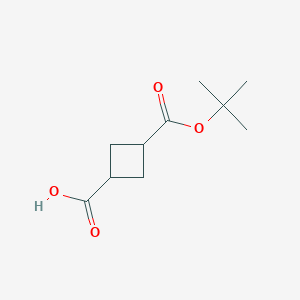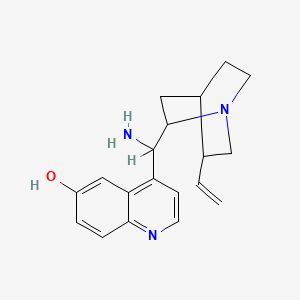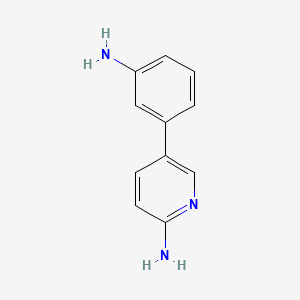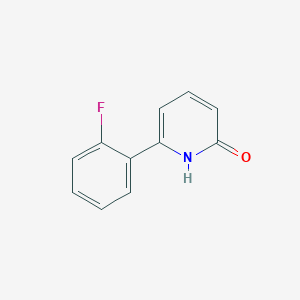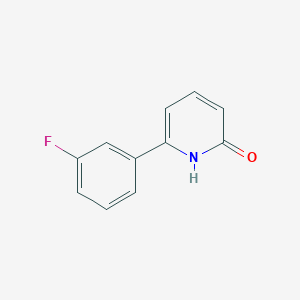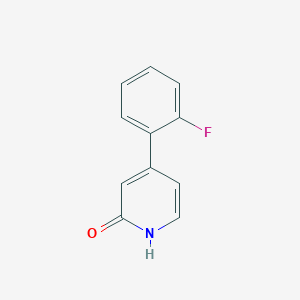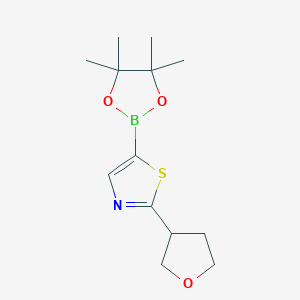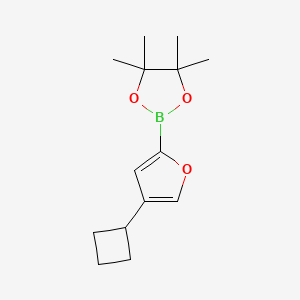
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester (2E-TBP) is a novel boronic acid containing ester of thiazole. It has been recently developed as a synthetic intermediate for the preparation of various pharmaceuticals and agrochemicals. 2E-TBP is a versatile compound, with a wide range of applications in the fields of medicinal chemistry and agrochemistry.
Mechanism of Action
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester acts as a pro-drug, which is converted to its active form in the body. It is believed to act as an inhibitor of protein kinases, which are enzymes involved in the regulation of various cellular processes. In addition, 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of various cellular processes. In addition, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has also been shown to have anti-bacterial, anti-fungal, and anti-viral properties.
Advantages and Limitations for Lab Experiments
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has several advantages for lab experiments. It is a relatively inexpensive compound, and it is readily available. In addition, it is a versatile compound that can be used in the synthesis of a variety of biologically active compounds. However, 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester is a relatively unstable compound, and it can be easily degraded in the presence of light and heat.
Future Directions
The future of 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester lies in its potential applications in medicinal chemistry and agrochemistry. It has been used in the synthesis of a variety of drug molecules, and it could be used to prepare more potent and selective inhibitors of protein kinases. In addition, 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester could be used to prepare novel agrochemicals, such as herbicides and fungicides. Furthermore, 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester could be used in the development of new anti-bacterial, anti-fungal, and anti-viral agents. Finally, 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester could be used to prepare novel materials for use in industrial applications.
Synthesis Methods
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester can be prepared by a two-step reaction sequence. The first step involves the addition of boronic acid to thiazole, followed by the formation of the ester. The second step involves the condensation of pinacol with the resulting ester. The reaction scheme is as follows:
Step 1:
Boronic acid + Thiazole → 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester
Step 2:
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester + Pinacol → 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester
Scientific Research Applications
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has been used as a building block in the synthesis of a variety of biologically active compounds, such as inhibitors of protein kinases, antibiotics, and anti-inflammatory agents. It has also been used as a starting material for the preparation of agrochemicals, such as herbicides and fungicides. 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has been used in the synthesis of a variety of drug molecules, including the anti-cancer drug lapatinib.
properties
IUPAC Name |
2-(4-ethylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO2S/c1-6-12-7-9-13(10-8-12)15-19-11-14(22-15)18-20-16(2,3)17(4,5)21-18/h7-11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYWIRLEZNKRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

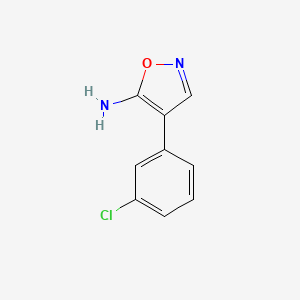
![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)
